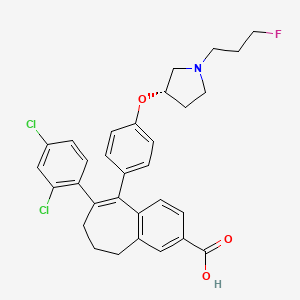

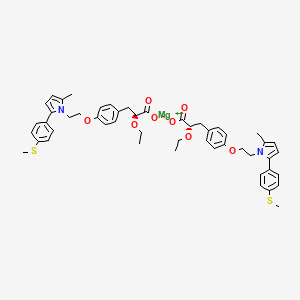

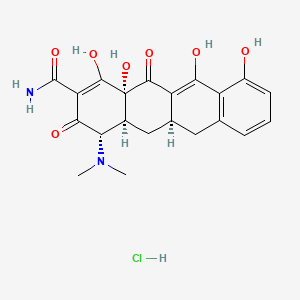

(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Overview

Description

The compound appears to be a benzazepine derivative. Benzazepines are seven-membered heterocyclic compounds with two nitrogen atoms. They are known to have a wide range of biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzofuran and benzazepine rings in separate steps, followed by their connection via a carbon-carbon bond. The exact methods would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and benzazepine rings, as well as the chlorine atom and hydroxyl group. The stereochemistry at the 5-position is indicated by the (5S) prefix.Chemical Reactions Analysis

As a benzazepine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the hydroxyl group could allow for reactions involving the formation or breaking of O-H bonds, while the chlorine atom could potentially be replaced by other groups in a substitution reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran and benzazepine rings would likely make the compound relatively nonpolar and lipophilic, while the chlorine atom and hydroxyl group could contribute to its reactivity.Scientific Research Applications

Angiotensin Converting Enzyme Inhibition

- One notable application of compounds related to (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is in the inhibition of angiotensin converting enzyme (ACE). A study on 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives, closely related to the compound , demonstrated significant potency in inhibiting the angiotensin I pressor response in dogs (Stanton et al., 1985).

Dopamine Receptor Affinities

- The compound is structurally similar to benzazepine derivatives that have been synthesized and evaluated for their affinities towards dopamine D1 and D2 receptors. These studies provide insights into the potential dopaminergic activities of (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol (Berger et al., 1989).

Structural and Crystallographic Studies

- There is significant research focused on the structural and crystallographic characterization of benzazepine derivatives. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in scientific research (Macías et al., 2011), (Blanco et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm.

Future Directions

Further research could explore the synthesis, properties, and potential uses of this compound. This could include studies to optimize its synthesis, investigations of its reactivity and interactions with biological targets, and evaluations of its safety and efficacy in relevant models.

Please note that this is a general analysis based on the structure of the compound and related compounds. For more specific information, further research and experimentation would be needed.

properties

IUPAC Name |

(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2/c19-16-8-12-4-6-20-10-15(14(12)9-17(16)21)13-3-1-2-11-5-7-22-18(11)13/h1-3,5,7-9,15,20-21H,4,6,10H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSOIGQMVWZWDF-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC4=C3OC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC4=C3OC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Desmethyl-NNC112 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

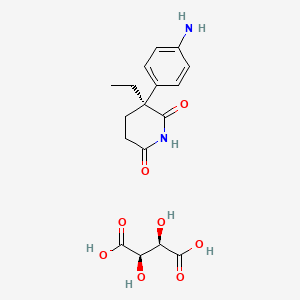

![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)